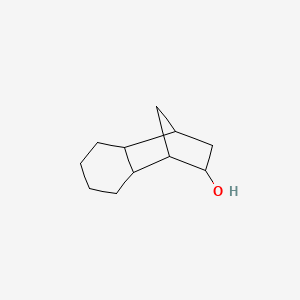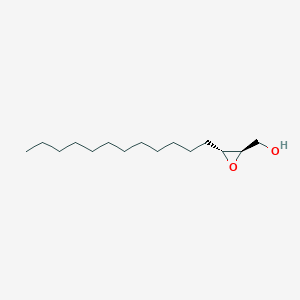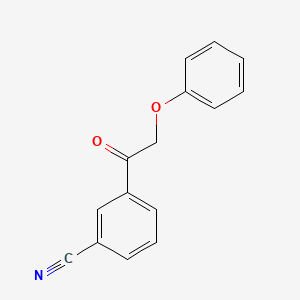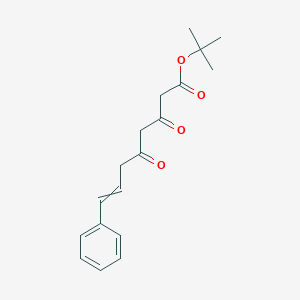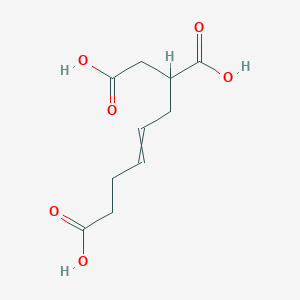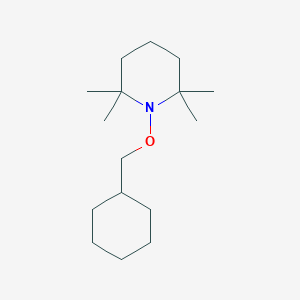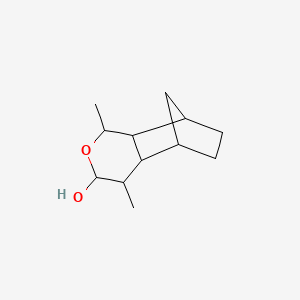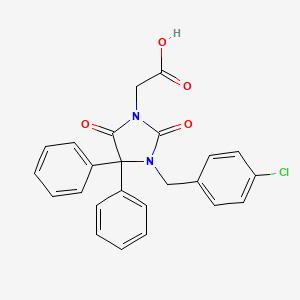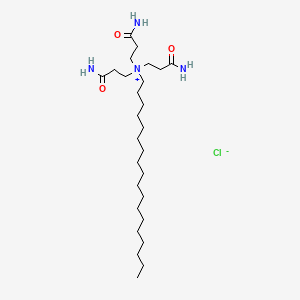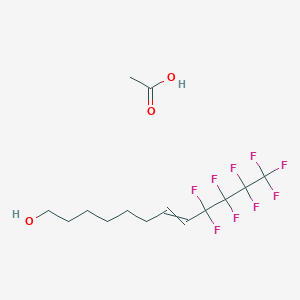
Acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol: is a unique organic compound that combines the properties of acetic acid and a fluorinated alcohol This compound is characterized by the presence of a long carbon chain with multiple fluorine atoms, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol typically involves multiple steps:
Fluorination of Dodecene: The starting material, dodecene, undergoes selective fluorination to introduce fluorine atoms at specific positions. This can be achieved using reagents like elemental fluorine or fluorinating agents such as sulfur tetrafluoride under controlled conditions.
Hydroxylation: The fluorinated dodecene is then subjected to hydroxylation to introduce the hydroxyl group at the terminal position. This can be done using oxidizing agents like osmium tetroxide or potassium permanganate.
Acetylation: Finally, the hydroxylated product is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and advanced fluorination techniques are often employed to ensure efficient and safe production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol can be oxidized to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly at the carbon-carbon double bond, using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated fluorinated alcohols.
Substitution: Various substituted fluorinated alcohols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of novel materials with specific properties such as hydrophobicity and chemical resistance.
Biology and Medicine
In biology and medicine, this compound is studied for its potential use in drug delivery systems. The fluorinated chain can enhance the bioavailability and stability of pharmaceutical agents. Additionally, it is explored for its antimicrobial properties due to the presence of fluorine atoms.
Industry
In the industrial sector, this compound is used in the production of specialty coatings and surfactants. Its ability to lower surface tension makes it ideal for applications in non-stick coatings and water-repellent materials.
Mécanisme D'action
The mechanism by which acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol exerts its effects is largely dependent on its chemical structure. The fluorinated chain interacts with lipid membranes, altering their properties and potentially disrupting microbial cell walls. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Trifluoroacetic acid
Uniqueness
Compared to these similar compounds, acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol has a unique combination of a long fluorinated chain and an acetic acid moiety. This dual functionality provides it with distinct properties such as enhanced reactivity and specific interactions with biological systems. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
130483-36-2 |
|---|---|
Formule moléculaire |
C14H19F9O3 |
Poids moléculaire |
406.28 g/mol |
Nom IUPAC |
acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol |
InChI |
InChI=1S/C12H15F9O.C2H4O2/c13-9(14,7-5-3-1-2-4-6-8-22)10(15,16)11(17,18)12(19,20)21;1-2(3)4/h5,7,22H,1-4,6,8H2;1H3,(H,3,4) |
Clé InChI |
MDGDKCDRZZSHGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(CCCO)CCC=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)

